N-[2-(4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl]-3-methoxybenzene-1-sulfonamide
Description
N-[2-(4-Ethyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl]-3-methoxybenzene-1-sulfonamide is a pyrimidinone-derived sulfonamide characterized by a 4-ethyl-6-oxo-1,6-dihydropyrimidinyl core linked via an ethyl chain to a 3-methoxybenzenesulfonamide group.
Properties
IUPAC Name |
N-[2-(4-ethyl-6-oxopyrimidin-1-yl)ethyl]-3-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S/c1-3-12-9-15(19)18(11-16-12)8-7-17-23(20,21)14-6-4-5-13(10-14)22-2/h4-6,9-11,17H,3,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNAFYSRGRFKTBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)N(C=N1)CCNS(=O)(=O)C2=CC=CC(=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that pyrimidine derivatives, including modified pyrimidine nucleosides, exhibit various activities against diseases and infections.
Mode of Action
It’s worth noting that pyrimidine derivatives often interact with their targets through hydrogen bonding and other non-covalent interactions.
Biochemical Pathways
The compound is likely to affect biochemical pathways involving pyrimidine metabolism. Pyrimidine bases are one of the main components of nucleic acids. .
Comparison with Similar Compounds
Functional Group Variations
The target compound’s sulfonamide (-SO2NH-) group distinguishes it from benzamide (-CONH-) analogs described in the evidence. For instance, sulfonamide derivatives of pyrimidines are noted for their enhanced pharmacokinetic profiles in prior studies .
Substituent Effects on Yield and Purity
Analogs in the evidence demonstrate that electron-donating groups (e.g., methoxy, methyl) and bulky substituents (e.g., tert-butyl) influence synthetic yields and purity:
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